molecular formula C24H21NO5 B13543997 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid

Cat. No.: B13543997
M. Wt: 403.4 g/mol
InChI Key: NRRSLUFTHXAOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid typically involves the protection of amino acids with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various Fmoc-protected amino acids and their derivatives, which are crucial intermediates in peptide synthesis .

Scientific Research Applications

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions. The compound interacts with molecular targets through its benzoic acid moiety, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is unique due to its specific structure that allows for the protection of amino groups while providing a benzoic acid moiety for further functionalization. This dual functionality makes it highly valuable in complex peptide synthesis .

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxyethyl]benzoic acid

InChI

InChI=1S/C24H21NO5/c26-13-22(15-9-11-16(12-10-15)23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)

InChI Key

NRRSLUFTHXAOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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